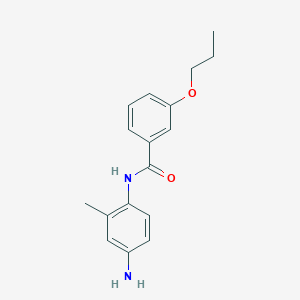![molecular formula C12H16N4 B1385166 N-[2-(1-Benzyl-1H-1,2,3-triazol-4-YL)ethyl]-N-methylamine CAS No. 933719-82-5](/img/structure/B1385166.png)
N-[2-(1-Benzyl-1H-1,2,3-triazol-4-YL)ethyl]-N-methylamine
概要
説明
N-[2-(1-Benzyl-1H-1,2,3-triazol-4-YL)ethyl]-N-methylamine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Benzyl-1H-1,2,3-triazol-4-YL)ethyl]-N-methylamine typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and proceeds under mild conditions. The general synthetic route involves the following steps:
Preparation of the Azide: The starting material, benzyl azide, is prepared by reacting benzyl bromide with sodium azide in an organic solvent such as dimethylformamide (DMF).
Cycloaddition Reaction: The benzyl azide is then reacted with an alkyne in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, to form the triazole ring.
Alkylation: The resulting triazole is then alkylated with N-methylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.
化学反応の分析
Types of Reactions
N-[2-(1-Benzyl-1H-1,2,3-triazol-4-YL)ethyl]-N-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted triazole derivatives with various functional groups.
科学的研究の応用
N-[2-(1-Benzyl-1H-1,2,3-triazol-4-YL)ethyl]-N-methylamine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is employed in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Bioconjugation: The triazole ring is a key component in bioconjugation techniques, enabling the attachment of biomolecules to various surfaces or other molecules.
Catalysis: The compound acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
作用機序
The mechanism of action of N-[2-(1-Benzyl-1H-1,2,3-triazol-4-YL)ethyl]-N-methylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways.
Pathways Involved: The compound can affect various cellular pathways, including those related to cell proliferation, apoptosis, and signal transduction.
類似化合物との比較
Similar Compounds
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methylamine: A similar compound with three triazole rings, used as a ligand in catalysis.
1-Benzyl-1H-1,2,3-triazole: A simpler triazole derivative with potential biological activities.
Uniqueness
N-[2-(1-Benzyl-1H-1,2,3-triazol-4-YL)ethyl]-N-methylamine is unique due to its specific structure, which combines the triazole ring with a benzyl group and an N-methylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
IUPAC Name |
2-(1-benzyltriazol-4-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-13-8-7-12-10-16(15-14-12)9-11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZCBYNHKRYENB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CN(N=N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385086.png)








![Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate](/img/structure/B1385102.png)
![N-Ethyl-3-[(2-methoxyethyl)amino]propanamide](/img/structure/B1385104.png)

